molecular formula C16H15NO2 B2627742 4-(Isoindolin-2-yl)-2-methoxybenzaldehyde CAS No. 347325-46-6

4-(Isoindolin-2-yl)-2-methoxybenzaldehyde

Cat. No. B2627742
CAS RN: 347325-46-6
M. Wt: 253.301
InChI Key: RWIGWDSWXVRXBV-UHFFFAOYSA-N
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Description

4-(Isoindolin-2-yl)-2-methoxybenzaldehyde, commonly known as IMB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. IMB is a white to light yellow powder, and its molecular formula is C16H13NO2. This compound is used as a building block for the synthesis of various organic compounds and has shown promising results in the development of new drugs.

Mechanism of Action

The mechanism of action of IMB is not fully understood, but it is believed to involve the inhibition of certain enzymes and the activation of certain signaling pathways. IMB has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. IMB has also been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, which is involved in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
IMB has been found to have various biochemical and physiological effects. The compound has been shown to inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death. IMB has also been found to reduce inflammation and oxidative stress in various cell types. Additionally, IMB has been shown to have antibacterial activity against various strains of bacteria.

Advantages and Limitations for Lab Experiments

One advantage of using IMB in laboratory experiments is its high yield and purity. The synthesis of IMB is relatively simple and can be carried out on a large scale. Additionally, IMB has been found to have low toxicity, making it a safe compound to work with in the lab. One limitation of using IMB in laboratory experiments is its limited solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are numerous future directions for the research on IMB. One potential application of IMB is in the development of new anti-inflammatory drugs. IMB has been found to inhibit the activity of COX-2, which is involved in inflammation, making it a potential candidate for the treatment of inflammatory diseases such as arthritis. Additionally, IMB has been found to have anti-cancer properties, and further research could lead to the development of new cancer therapies. Other potential applications of IMB include the development of new antibacterial agents and the study of its effects on various signaling pathways.

Synthesis Methods

The synthesis of IMB involves the reaction of isatin with 4-methoxybenzaldehyde in the presence of a base. The reaction proceeds through an aldol condensation reaction, followed by cyclization to form the final product. The yield of the reaction is typically high, and the purity of the product can be improved through recrystallization.

Scientific Research Applications

IMB has shown promising results in scientific research, particularly in the development of new drugs. The compound has been found to possess anti-inflammatory, anti-cancer, and anti-bacterial properties. IMB has also been shown to inhibit the activity of certain enzymes, making it a potential candidate for the treatment of various diseases.

properties

IUPAC Name

4-(1,3-dihydroisoindol-2-yl)-2-methoxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO2/c1-19-16-8-15(7-6-14(16)11-18)17-9-12-4-2-3-5-13(12)10-17/h2-8,11H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWIGWDSWXVRXBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)N2CC3=CC=CC=C3C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001332210
Record name 4-(1,3-dihydroisoindol-2-yl)-2-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001332210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47196878
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-(Isoindolin-2-yl)-2-methoxybenzaldehyde

CAS RN

347325-46-6
Record name 4-(1,3-dihydroisoindol-2-yl)-2-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001332210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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